Regioselective Reactivity in Grignard Addition: Direct Comparison of 7-Phenyl vs. 9-Phenyl-7H-Purine
The reaction of 7-phenyl-7H-purine with Grignard reagents leads to a fundamentally different product than its 9-phenyl isomer due to steric hindrance. In a direct head-to-head comparison, 9-phenyl-9H-purine underwent addition at the 6-position, while the 7-phenyl group blocked this reaction, instead directing addition to the 8-position. This specific regioselectivity is a critical differentiator for synthetic planning [1].
| Evidence Dimension | Site of Grignard Reagent Addition |
|---|---|
| Target Compound Data | Addition at the 8-position, yielding 8-substituted derivatives. |
| Comparator Or Baseline | 9-phenyl-9H-purine: Addition at the 6-position, yielding 6-substituted derivatives. |
| Quantified Difference | Qualitative difference in product structure; 7-phenyl group blocks 6-position addition. |
| Conditions | Reaction with Grignard reagents (e.g., phenylmagnesium bromide) followed by hydrolysis and oxidation. |
Why This Matters
This directs the selection of the correct isomer for synthesizing a specific class of 8-substituted purines, which may have distinct biological or material properties.
- [1] Hayashi, E., & Shimada, N. (1979). Purines. I. On the Reaction of 9-Phenyl-9H-purine and 7-Phenyl-7H-purine with Grignard Reagent. YAKUGAKU ZASSHI, 99(2), 114-119. View Source
